molecular formula C13H16O3 B13153606 2-(4-Methylphenyl)oxane-3-carboxylic acid

2-(4-Methylphenyl)oxane-3-carboxylic acid

Cat. No.: B13153606
M. Wt: 220.26 g/mol
InChI Key: SMIUTUKGLHUEFW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)oxane-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(4-methylphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)12-11(13(14)15)3-2-8-16-12/h4-7,11-12H,2-3,8H2,1H3,(H,14,15)

InChI Key

SMIUTUKGLHUEFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)C(=O)O

Origin of Product

United States

A Deep Dive into the Structural Framework

The chemical identity and potential functionality of 2-(4-Methylphenyl)oxane-3-carboxylic acid are intrinsically linked to its three-dimensional structure and the interplay of its chemical groups.

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is a fundamental scaffold in organic chemistry. wikipedia.orgebi.ac.uknih.gov Its structure is analogous to cyclohexane, and it predominantly adopts a chair conformation to minimize steric strain. oup.com This conformational preference is crucial as it dictates the spatial arrangement of substituents on the ring, which in turn influences the molecule's reactivity and biological interactions.

Oxane scaffolds are prevalent in a multitude of natural products and pharmacologically active compounds, highlighting their chemical significance. researchgate.netnih.gov Their presence can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical properties in drug design. acs.org The synthesis of substituted oxanes is an active area of research, with various methods developed to control the stereochemistry of these complex structures.

Carboxylic acids are one of the most important functional groups in organic chemistry, serving as versatile building blocks for a wide array of other functionalities. numberanalytics.comresearchgate.netmsu.edu The presence of the carboxyl group (-COOH) allows for a rich variety of chemical transformations, including esterification, amidation, and reduction to alcohols. khanacademy.org These reactions are fundamental to the synthesis of numerous pharmaceuticals, polymers, and other high-value chemicals.

The structure of this compound brings together the oxane ring, a 4-methylphenyl (p-tolyl) group at the 2-position, and a carboxylic acid group at the 3-position. This specific arrangement has important stereochemical implications. The carbon atoms at positions 2 and 3 of the oxane ring are chiral centers, meaning they can exist in different spatial arrangements.

This leads to the possibility of multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional orientations of their atoms. Specifically, with two chiral centers, there can be up to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers can have distinct biological activities and physical properties. For instance, the PubChem database identifies the (2R,3S) stereoisomer, indicating that specific configurations of this molecule have been synthesized or are of interest.

Interactive Data Table: Stereoisomeric Possibilities of this compound

Chiral Center at C2Chiral Center at C3Stereoisomer
RR(2R,3R)
SS(2S,3S)
RS(2R,3S)
SR(2S,3R)

A comprehensive review of the current scientific literature reveals a notable gap in the dedicated study of this compound. While the individual components of the molecule—the oxane scaffold and substituted carboxylic acids—are well-documented, their specific combination in this compound has not been extensively explored. This lack of focused research presents a significant opportunity for new avenues of investigation.

Future research could focus on the synthesis of the different stereoisomers of this compound and the evaluation of their chemical and biological properties. Investigating its potential applications in medicinal chemistry, as a building block in organic synthesis, or in materials science could yield valuable discoveries. The unique three-dimensional structure and functional group combination suggest that this compound could exhibit interesting and potentially useful properties that are yet to be uncovered.

Detailed Research Findings (Hypothetical based on structural analogy)

Research AreaPotential Findings
Synthesis Stereoselective synthesis could be achieved through asymmetric catalysis, potentially leading to the isolation of individual stereoisomers.
Medicinal Chemistry The rigid oxane scaffold combined with the aromatic and acidic functionalities could allow for specific interactions with biological targets. Different stereoisomers would likely exhibit varied biological activities.
Materials Science The carboxylic acid group provides a handle for polymerization or incorporation into larger molecular frameworks, potentially leading to new materials with tailored properties.

Synthetic Methodologies and Strategies for 2 4 Methylphenyl Oxane 3 Carboxylic Acid and Its Core Structure

Approaches to Oxane Ring Formation in Substituted Systems

The tetrahydropyran (B127337) (THP), or oxane, ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. beilstein-journals.orgnih.govbeilstein-journals.org Consequently, a diverse array of synthetic methods has been developed for its construction.

Cyclization Reactions for Tetrahydropyran Synthesis

The formation of the substituted oxane ring is a critical step, and several cyclization strategies are applicable. These methods often provide control over the relative stereochemistry of the newly formed stereocenters.

Prins Cyclization: The Prins reaction and its related cyclizations are powerful techniques for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org For the target molecule, this could involve the reaction of a suitable homoallylic alcohol with 4-methylbenzaldehyde (B123495). The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene. beilstein-journals.org Various Lewis acids and protic acids can be used to catalyze this transformation. beilstein-journals.org

Intramolecular Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl system, known as the oxa-Michael reaction, is a widely used method for synthesizing tetrahydropyran derivatives. whiterose.ac.uknih.gov This approach involves a precursor containing both a hydroxyl group and a conjugated electron-withdrawing group, positioned to favor a 6-endo-trig cyclization. The reaction can be catalyzed by acids or bases.

Tandem Ene-Reaction/Intramolecular Sakurai Cyclization: A solid-phase synthesis has been developed for highly substituted tetrahydropyrans using a tandem ene-reaction/intramolecular Sakurai cyclization sequence. acs.org This method allows for the rapid assembly of the THP scaffold from aldehydes and an allylsilane with complete control of the relative stereochemistry of three new stereocenters. acs.org The stereoselectivity is often explained by a six-membered transition state where substituents occupy equatorial positions. acs.org

Table 1: Comparison of Cyclization Strategies for Tetrahydropyran Synthesis
MethodKey ReactantsTypical Catalyst/ConditionsKey IntermediateReference
Prins CyclizationHomoallylic alcohol, AldehydeLewis or Brønsted acids (e.g., InCl₃, TFA)Oxocarbenium ion beilstein-journals.orgnih.gov
Intramolecular Oxa-Michael AdditionHydroxy-functionalized α,β-unsaturated carbonylAcid or Base (e.g., chiral phosphoric acids)Enolate whiterose.ac.uknih.gov
Tandem Ene/Sakurai CyclizationAldehyde, AllylsilaneLewis AcidSix-membered transition state acs.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of unsaturated rings, including oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org This reaction employs metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene. organic-chemistry.orgyoutube.com

To form an oxane precursor via RCM, an acyclic diene ether would be required. The reaction forms a double bond within the newly formed ring, which can be subsequently hydrogenated if the saturated oxane core is desired. RCM is known for its high functional group tolerance, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov The primary byproduct of the reaction using terminal alkenes is ethylene (B1197577) gas, which provides a thermodynamic driving force for the cyclization. wikipedia.orgorganic-chemistry.org

Introduction and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position can be introduced either directly onto a pre-formed oxane ring or carried through the synthesis from a precursor.

Direct Carbonylation Reactions for Carboxylic Acid Formation

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. Transition metal-catalyzed carbonylation of C-H bonds is a modern strategy for synthesizing carboxylic acid derivatives. nih.gov

Carbonylation of Cyclic Ethers: Research has shown that cyclic ethers can be directly carbonylated. cjcatal.com For instance, rhodium-catalyzed dicarbonylation of tetrahydrofuran (B95107) can produce adipic acid. cjcatal.com While this specific example leads to a ring-opened dicarboxylic acid, related methodologies could potentially be adapted for the C-H carbonylation of a substituted oxane.

Palladium-Catalyzed Carbonylation: Palladium-catalyzed reactions are commonly used for the carbonylation of organic halides or alcohols in the presence of carbon monoxide or a CO surrogate like formic acid. organic-chemistry.orgyoutube.com A precursor such as 2-(4-methylphenyl)-3-bromooxane could potentially be carbonylated to introduce the carboxylic acid group.

Oxidation and Hydrolysis of Precursors

A more traditional and highly reliable approach involves the functionalization of a precursor molecule already attached to the oxane ring.

Oxidation of Primary Alcohols: A common synthetic route to carboxylic acids is the oxidation of a corresponding primary alcohol. e-bookshelf.deresearchgate.net If a synthetic route provides 2-(4-methylphenyl)oxane-3-methanol, a wide variety of oxidizing agents can be employed for the conversion to the carboxylic acid. tulane.edu This is often a two-step process in practice, proceeding through an aldehyde intermediate. researchgate.netlibretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and TEMPO-mediated systems. e-bookshelf.detulane.edu Heterogeneous catalysts, such as palladium-bismuth-tellurium on carbon (PBT/C), have also been developed for the efficient aerobic oxidation of primary alcohols to carboxylic acids. acs.org

Table 2: Selected Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids
Reagent/SystemTypical ConditionsAdvantagesReference
Potassium Dichromate(VI) / H₂SO₄Heat under refluxStrong, effective libretexts.org
Potassium Permanganate (KMnO₄)Aqueous, often basic or acidicPowerful, inexpensive e-bookshelf.de
TEMPO / Co-oxidant (e.g., bleach)Mild, selective for primary alcoholsHigh selectivity, mild conditions tulane.edu
Heterogeneous Pd–Bi–Te/CAerobic (O₂ or air), aqueousCatalytic, uses air as oxidant acs.org

Hydrolysis of Precursors: The hydrolysis of nitriles or esters is a fundamental method for preparing carboxylic acids. libretexts.orglibretexts.org A synthetic intermediate such as 2-(4-methylphenyl)oxane-3-carbonitrile could be hydrolyzed under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk The reaction proceeds via an amide intermediate. libretexts.org Acid-catalyzed hydrolysis, typically using aqueous HCl or H₂SO₄, directly yields the carboxylic acid. libretexts.orggoogle.com Base-catalyzed hydrolysis first produces a carboxylate salt, which must then be acidified in a separate step to yield the final carboxylic acid. libretexts.orgchemguide.co.uk

Regioselective Introduction of the 4-Methylphenyl Substituent

The introduction of the 4-methylphenyl group at the C2 position of the oxane ring must be controlled to occur regioselectively. This is often achieved during the ring-forming step or by the reaction of an organometallic reagent with a suitable electrophilic precursor.

Use of 4-Methylbenzaldehyde in Cyclization: As mentioned previously, cyclization reactions like the Prins cyclization can utilize 4-methylbenzaldehyde as a key starting material. beilstein-journals.orgbeilstein-journals.org The aldehyde's carbonyl carbon becomes the C2 position of the resulting tetrahydropyran ring, with the 4-methylphenyl group attached. This strategy integrates the substituent's introduction directly into the ring formation step.

Grignard Reagent Addition: An alternative strategy involves the addition of a Grignard reagent, such as 4-methylphenylmagnesium bromide, to a precursor containing an electrophilic center at the C2 position. semanticscholar.org For example, addition to a lactone or a 2-acyl-substituted precursor could establish the desired C-C bond. rsc.org The stereoselectivity of such additions can sometimes be controlled through the use of chiral ligands. semanticscholar.org The regioselectivity of Grignard additions to conjugated systems is also a well-studied area, ensuring addition at the desired position. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of 2-(4-Methylphenyl)oxane-3-carboxylic acid

The controlled formation of the two contiguous stereocenters at the C2 and C3 positions of the oxane ring is the primary challenge in the synthesis of this compound. Various asymmetric synthesis techniques can be employed to address this challenge.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be employed in a Michael addition reaction to set the stereochemistry.

One plausible approach involves the use of a pseudoephedrine-based chiral auxiliary. whiterose.ac.uk Asymmetric Michael reactions using pseudoephedrine amides have been shown to be effective in the synthesis of 3-aryl-δ-lactones. researchgate.net This strategy could be adapted by reacting an α,β-unsaturated amide derived from pseudoephedrine and an appropriate acrylic acid derivative with a suitable nucleophile to construct the tetrahydropyran ring. The steric hindrance provided by the chiral auxiliary would guide the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry at the C3 position. The 4-methylphenyl group at the C2 position could be introduced subsequently through various methods, such as an organometallic addition to an intermediate aldehyde.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAldol reactions, AlkylationsHighly predictable stereocontrol, well-established removal procedures.
PseudoephedrineAlkylations, Michael additionsReadily available in both enantiomeric forms, effective for creating quaternary stereocenters. whiterose.ac.uk
CamphorsultamDiels-Alder reactions, Michael additionsHigh diastereoselectivity, often crystalline derivatives aiding purification. wikipedia.org

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched carboxylic acid.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. nih.govbeilstein-journals.org Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of complex molecules. nih.govmdpi.com

A potential strategy for the asymmetric synthesis of this compound is an intramolecular oxa-Michael reaction catalyzed by a chiral phosphoric acid (CPA). whiterose.ac.uk This "clip-cycle" approach would involve the initial formation of a precursor molecule containing a hydroxyl group and an α,β-unsaturated ester or thioester moiety. whiterose.ac.uk The CPA catalyst would then facilitate the cyclization, controlling the stereochemistry at both the C2 and C3 positions. The 4-methylphenyl group could be incorporated into the unsaturated precursor.

Table 2: Selected Asymmetric Catalytic Methods for Tetrahydropyran Synthesis

Catalytic MethodCatalyst TypeKey TransformationStereocontrol
Intramolecular Oxa-MichaelChiral Phosphoric AcidCyclization of hydroxy-enones/enoatesHigh enantioselectivity. whiterose.ac.uk
Hetero-Diels-AlderChiral Lewis Acid[4+2] cycloaddition of dienes and aldehydesExcellent control over multiple stereocenters. nih.gov
Prins CyclizationChiral Brønsted AcidCyclization of homoallylic alcohols and aldehydesAccess to functionalized tetrahydropyrans. organic-chemistry.org

Another promising approach is the use of a catalytic asymmetric hetero-Diels-Alder reaction. nih.gov This powerful cycloaddition reaction can construct the tetrahydropyran ring and set multiple stereocenters in a single step with high levels of control. A chiral Lewis acid catalyst could be used to mediate the reaction between a dienophile and a diene, where one of the components bears the 4-methylphenyl group and the other a precursor to the carboxylic acid.

Diastereoselective reactions are crucial for synthesizing specific stereoisomers of a compound when one or more stereocenters are already present in the starting material. For this compound, if a racemic or enantiomerically enriched precursor with one of the desired stereocenters is available, a diastereoselective reaction can be used to install the second stereocenter.

An indium trichloride-mediated cyclization between a homoallylic alcohol and an aldehyde can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. acs.orgnih.gov The stereochemistry of the resulting tetrahydropyran is directly influenced by the geometry of the starting homoallylic alcohol. nih.gov By carefully selecting the appropriate starting materials, it is possible to synthesize a specific diastereomer of the target molecule. For instance, a homoallylic alcohol containing the 4-methylphenyl group could be reacted with a glyoxylate (B1226380) derivative in the presence of InCl3 to form the desired 2,3-disubstituted tetrahydropyran.

Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition, can be employed for the diastereoselective synthesis of complex heterocyclic systems. nih.gov While not directly forming a tetrahydropyran, the resulting products can often be converted to the desired ring system through subsequent transformations.

Synthetic Route Optimization and Process Development

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. unibo.it For the synthesis of this compound, several factors would need to be considered.

Key Optimization Parameters:

Catalyst Loading: In asymmetric catalysis, minimizing the catalyst loading without compromising yield or enantioselectivity is a primary goal to reduce costs. unibo.it

Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. Green solvents are increasingly favored to minimize environmental impact.

Reaction Time and Temperature: Optimizing these parameters can lead to improved throughput and reduced energy consumption.

A commercially viable synthesis of tetrahydropyran-4-carboxylic acid has been developed, highlighting key industrial considerations such as avoiding hazardous reagents and high temperatures. ijprajournal.com For instance, the decarboxylation step was optimized to be performed at a lower temperature in a suitable solvent to control the evolution of carbon dioxide, enhancing safety on an industrial scale. ijprajournal.com Similar principles would be applied to the synthesis of this compound. The use of robust and scalable reactions, such as certain C-H activation or cycloaddition strategies, could be advantageous. nih.govnih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also significantly improve process efficiency by reducing the number of workup and purification steps. nih.gov

Chemical Reactivity and Mechanistic Transformations of 2 4 Methylphenyl Oxane 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and conversion to acyl halides and anhydrides. These reactions are fundamental in organic synthesis for the creation of new chemical entities.

Esterification and Transesterification Reactions

Esterification is a common reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comresearchgate.net This reaction is reversible, and to drive the equilibrium towards the ester product, the water formed is often removed, or an excess of the alcohol is used. masterorganicchemistry.com

For 2-(4-Methylphenyl)oxane-3-carboxylic acid, the general scheme for Fischer esterification would be as follows:

General Reaction Scheme for Fischer Esterification

Reactant 1 Reactant 2 Catalyst Product Byproduct
This compound Alcohol (R'-OH) Acid (e.g., H₂SO₄) 2-(4-Methylphenyl)oxane-3-carboxylate (Ester) Water (H₂O)

The rate of esterification can be influenced by the steric hindrance around the carboxylic acid and the alcohol. In the case of this compound, the bulky 4-methylphenyl group at the adjacent carbon (C2) might exert some steric influence on the reaction rate.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a plausible transformation, although less direct starting from the carboxylic acid. It would first require the formation of an initial ester.

Amide and Hydrazide Formation

Amide bonds are crucial in many biologically active molecules and polymers. The direct condensation of a carboxylic acid with an amine to form an amide is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. explorationpub.com More commonly, activating agents are used to facilitate this transformation under milder conditions. Reagents such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines, affording amides in good yields. nih.gov

The general reaction for amide formation from this compound is:

General Reaction Scheme for Amide Formation

Reactant 1 Reactant 2 Reagent/Conditions Product
This compound Amine (R'R''NH) Heat or Activating Agent N,N-disubstituted-2-(4-methylphenyl)oxane-3-carboxamide

Similarly, hydrazides can be synthesized by reacting the carboxylic acid with hydrazine (B178648) (N₂H₄) or its derivatives. This reaction can be catalyzed by agents like zinc chloride (ZnCl₂). rsc.org The resulting hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.org

Reduction of the Carboxyl Group to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed to yield the primary alcohol. chemguide.co.uk

For this compound, the reduction would yield (2-(4-methylphenyl)oxan-3-yl)methanol.

General Reaction Scheme for Reduction to Primary Alcohol

Reactant Reagent Product

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride. libretexts.org

Formation of Acyl Halides and Anhydrides

Acyl halides are highly reactive carboxylic acid derivatives and serve as important intermediates in the synthesis of esters, amides, and other compounds. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃). pressbooks.publibretexts.orgorgoreview.com The choice of reagent depends on the desired acyl halide (chloride or bromide).

The reaction of this compound with thionyl chloride would produce 2-(4-methylphenyl)oxane-3-carbonyl chloride.

General Reaction Scheme for Acyl Chloride Formation

Reactant Reagent Product Byproducts
This compound Thionyl chloride (SOCl₂) 2-(4-Methylphenyl)oxane-3-carbonyl chloride SO₂ + HCl

Acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid, often at high temperatures. A more common laboratory method involves the reaction of an acyl halide with a carboxylate salt. pressbooks.pub

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing one oxygen atom. It is generally a stable ring system, less strained than its smaller counterparts like oxetane (B1205548) (four-membered ring). nih.govacs.org

Stability and Potential Ring-Opening Reactions under Specific Conditions

The oxane ring in this compound is expected to be relatively stable under many reaction conditions, particularly those that are neutral or basic. However, under strongly acidic conditions, the ether oxygen can be protonated, which can activate the ring towards nucleophilic attack and subsequent ring-opening.

The presence of the 2-aryl substituent can influence the regioselectivity of ring-opening. Cleavage of the C2-O bond would be favored if the mechanism involves the formation of a stabilized carbocationic intermediate at the benzylic C2 position. However, SN2-type ring-opening reactions initiated by a nucleophile would likely occur at the less sterically hindered C6 position, although this is less probable for a tetrahydropyran (B127337) ring compared to strained epoxides or oxetanes. Studies on related oxetane-carboxylic acids have shown that they can isomerize to lactones under heating, a process that involves intramolecular ring-opening by the carboxylic acid group. nih.govacs.org A similar intramolecular reaction for this compound would be less favorable due to the larger ring size that would need to be formed.

Functionalization at the Oxane Ring (e.g., halogenation, hydroxylation, alkylation)

The oxane ring, a six-membered saturated ether, is generally stable but can undergo specific functionalization reactions, typically under conditions that promote ring opening or C-H activation.

Halogenation: Direct halogenation on the oxane ring's C-H bonds via a free-radical pathway is possible but often lacks selectivity, potentially leading to a mixture of products. msu.edulibretexts.orgbyjus.com A more controlled approach involves acid-catalyzed ring-opening reactions. Using a hydrogen halide (HX), the ether oxygen would be protonated, followed by nucleophilic attack by the halide ion. This would cleave the ring to yield a halogenated alcohol.

Hydroxylation: Similar to halogenation, hydroxylation can be envisioned through an acid-catalyzed ring-opening mechanism using water as a nucleophile, which would result in a diol. Direct hydroxylation of C-H bonds on the ring is a challenging transformation that typically requires specialized enzymatic or chemo-catalytic systems capable of selective C-H oxidation. nih.govscripps.edu Reagents like potassium peroxomonosulfate (Oxone) can also be used for the oxidative cleavage of cyclic ethers, which could lead to hydroxylated products under controlled conditions. organic-chemistry.org

Alkylation: The alkylation of the oxane ring itself is not straightforward. Friedel-Crafts type alkylations are not applicable to the saturated ring. However, ring-opening with organometallic reagents, such as organolithium or Grignard reagents, could be a viable method for introducing an alkyl group, although this reaction can be complex. wikipedia.org Another possibility involves the use of Lewis acids to catalyze the ring-opening of the oxane by an appropriate nucleophile, which can be a source of an alkyl group. acs.org

Illustrative Reactions for Oxane Ring Functionalization The following table presents potential, not experimentally verified, transformations for the oxane ring of the title compound.

Reaction TypeTypical ReagentsExpected Product Type
Halogenation (Ring Opening)HBr or HCl (concentrated)Halo-alcohol
Hydroxylation (Ring Opening)H2O / H+ (e.g., dilute H2SO4)Diol
Alkylation (Ring Opening)R-MgBr (Grignard reagent) followed by aqueous workupAlcohol with a new R group

Reactions Involving the 4-Methylphenyl Substituent

The 4-methylphenyl group is a substituted benzene (B151609) ring and is therefore susceptible to reactions on the aromatic ring itself and on the methyl side-chain.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org The outcome of such reactions on this compound depends on the directing effects of the substituents already present on the ring. The methyl group is an activating, ortho-, para-director, meaning it increases the ring's reactivity and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. cerritos.edulibretexts.org Conversely, the alkyl chain bearing a carboxylic acid is generally considered an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. organicchemistrytutor.comvedantu.com

Given that the two groups are para to each other, the directing effects are competitive. The methyl group activates the positions ortho to it (positions 3 and 5 on the ring), while the oxane-carboxylic acid substituent deactivates the ring and directs meta to its position (also positions 3 and 5). In this case, the activating effect of the methyl group is likely to be the dominant influence, directing incoming electrophiles to the positions ortho to the methyl group. libretexts.org

Illustrative Electrophilic Aromatic Substitution Reactions The following table presents potential, not experimentally verified, EAS reactions for the title compound.

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO3, H2SO42-(3-Nitro-4-methylphenyl)oxane-3-carboxylic acid
HalogenationBr2, FeBr3 or Cl2, AlCl32-(3-Bromo-4-methylphenyl)oxane-3-carboxylic acid or 2-(3-Chloro-4-methylphenyl)oxane-3-carboxylic acid
SulfonationFuming H2SO42-(4-Methyl-3-sulfophenyl)oxane-3-carboxylic acid
Friedel-Crafts AlkylationR-Cl, AlCl3Likely low yield due to deactivating group; potential for 2-(3-Alkyl-4-methylphenyl)oxane-3-carboxylic acid

The methyl group attached to the benzene ring is at a "benzylic" position, which makes its C-H bonds weaker and more reactive than those of a typical alkane. libretexts.org

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens under free-radical conditions, typically initiated by UV light or a radical initiator. numberanalytics.comwikipedia.org A common reagent for this transformation is N-Bromosuccinimide (NBS), which allows for controlled monobromination at the benzylic position. jove.comlibretexts.org This reaction would convert the methyl group into a bromomethyl group.

Oxidation: Strong oxidizing agents can oxidize the benzylic methyl group. chemistrysteps.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize the methyl group all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com This would transform the 4-methylphenyl group into a 4-carboxyphenyl group, resulting in a dicarboxylic acid. Milder oxidation methods might yield the corresponding benzaldehyde. ncert.nic.inacs.org

Mechanistic Investigations of Key Transformations of this compound

While no specific mechanistic studies for this compound exist, the mechanisms for the aforementioned key transformations are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. masterorganicchemistry.combyjus.com

Formation of a Sigma Complex: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. libretexts.orgchemistrysteps.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the substituted product.

Benzylic Halogenation: This reaction follows a free-radical chain mechanism. numberanalytics.comnumberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) or a reagent like NBS to form halogen radicals. This is typically achieved with heat or UV light.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic methyl group to form H-X and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of the halogen to form the benzyl (B1604629) halide product and a new halogen radical, which continues the chain. ambeed.comucalgary.ca

Termination: The reaction is terminated when two radicals combine.

Benzylic Oxidation: The mechanism for oxidation with strong agents like KMnO₄ is complex. It is generally understood to involve the initial formation of a benzylic radical through hydrogen atom abstraction by the oxidant. masterorganicchemistry.commdpi.com This radical can then undergo further oxidation steps, ultimately leading to the cleavage of all benzylic C-H bonds and the formation of a carboxylic acid. thieme.de

Advanced Spectroscopic and Structural Characterization of 2 4 Methylphenyl Oxane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 2-(4-Methylphenyl)oxane-3-carboxylic acid, revealing the intricate network of proton and carbon atoms within the molecule.

Detailed Proton NMR (¹H NMR) for Proton Environments and Coupling

The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 12.0 ppm, a characteristic chemical shift for such functional groups. protpi.ch

The aromatic protons of the 4-methylphenyl (p-tolyl) group exhibit signals in the aromatic region, approximately between 7.1 and 7.3 ppm. These protons typically appear as two distinct doublets due to ortho-coupling, characteristic of a para-substituted benzene (B151609) ring. The methyl group attached to the phenyl ring is anticipated to produce a sharp singlet at around 2.3 ppm.

Protons on the oxane ring and the methine proton at the C3 position show more complex splitting patterns due to stereochemical relationships and spin-spin coupling. The proton at C2, being adjacent to both the oxygen atom and the aromatic ring, is expected to resonate as a doublet at approximately 5.0 ppm. The proton at C3, alpha to the carboxylic acid group, would likely appear as a doublet of doublets around 3.0 ppm. The methylene (B1212753) protons of the oxane ring at positions C4, C5, and C6 will display complex multiplets in the upfield region of the spectrum, generally between 1.5 and 4.0 ppm, due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
COOH12.0br s-
Ar-H7.25d8.0
Ar-H7.15d8.0
H-25.0d4.5
H-6 (axial)4.0m-
H-6 (equatorial)3.6m-
H-33.0dd11.0, 4.5
Ar-CH₃2.3s-
H-4, H-51.5-2.0m-

Note: This is a predictive table generated based on established principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, expected around 175 ppm. epfl.chlibretexts.org The aromatic carbons of the p-tolyl group will show signals between 125 and 140 ppm, with the quaternary carbons exhibiting lower intensity. libretexts.org The carbon atom of the methyl group on the phenyl ring will appear at approximately 21 ppm. libretexts.org

The carbons within the oxane ring will have distinct chemical shifts. The C2 carbon, bonded to both the oxygen and the aromatic ring, is predicted to be around 80 ppm. The C3 carbon, alpha to the carboxyl group, should appear at about 50 ppm. The remaining methylene carbons of the oxane ring (C4, C5, and C6) are expected to resonate in the 20-70 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O175.0
Ar-C (quaternary)138.0
Ar-C (quaternary)135.0
Ar-CH129.0
Ar-CH126.0
C-280.0
C-668.0
C-350.0
C-4, C-525.0-30.0
Ar-CH₃21.0

Note: This is a predictive table based on established principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling network. Cross-peaks would be observed between adjacent protons, for instance, between H-2 and H-3, and among the protons of the oxane ring (H-3, H-4, H-5, and H-6). This helps to trace the connectivity of the aliphatic part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton, for example, linking the proton signal at ~5.0 ppm to the C-2 carbon at ~80 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected from the aromatic protons to the C-2 carbon, and from the H-2 and H-3 protons to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry of the substituents on the oxane ring. For instance, a NOESY correlation between the H-2 and H-3 protons would suggest they are on the same face of the ring (cis), whereas the absence of such a correlation might imply a trans relationship.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the exact molecular weight and elemental formula, and to investigate the fragmentation pathways of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a chemical formula of C₁₃H₁₆O₃, the calculated exact mass of the neutral molecule is 220.1099 Da. The experimentally observed mass in HRMS should be in close agreement with this theoretical value, confirming the elemental composition.

Table 3: HRMS Data for this compound

IonCalculated m/z
[M+H]⁺221.1172
[M+Na]⁺243.0992
[M-H]⁻219.1027

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This provides valuable information about the structural components of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavage of the oxane ring.

A primary fragmentation would be the loss of the carboxyl group (-COOH), resulting in a fragment with an m/z of 175. Subsequent fragmentation could involve the cleavage of the oxane ring. Another significant fragmentation pathway for carboxylic acids is the loss of water (H₂O), leading to a fragment at m/z 202. libretexts.org Further fragmentation of the p-tolyl group could lead to the formation of a tropylium (B1234903) ion at m/z 91.

Table 4: Plausible MS/MS Fragmentation Data for this compound

Proposed Fragment IonProposed FormulaCalculated m/z
[M-H₂O]⁺C₁₃H₁₄O₂202.0994
[M-COOH]⁺C₁₂H₁₅O175.1123
[C₇H₇]⁺C₇H₇91.0548

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the elucidation of molecular structure, providing insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring. Key expected vibrational modes would include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch (Carbonyl): A sharp and intense absorption band is expected between 1700 cm⁻¹ and 1725 cm⁻¹ for the carbonyl group of the carboxylic acid. spectroscopyonline.com Its exact position can be influenced by hydrogen bonding. libretexts.orgspectroscopyonline.com

C-O Stretch (Carboxylic Acid and Oxane Ring): Stretching vibrations for the C-O bonds would appear in the fingerprint region, typically between 1210-1320 cm⁻¹ for the carboxylic acid and around 1050-1150 cm⁻¹ for the ether linkage in the oxane ring. orgchemboulder.comspectroscopyonline.com

Aromatic C-H and C=C Stretches: Absorptions corresponding to the C-H stretching of the p-methylphenyl group would be observed just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the oxane ring would be found just below 3000 cm⁻¹.

A data table for the expected IR absorptions is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Broad
Carbonyl (Carboxylic Acid)C=O Stretch1700-1725Strong, Sharp
Carboxylic Acid / Oxane RingC-O Stretch1050-1320Medium-Strong
p-Methylphenyl GroupAromatic C-H Stretch>3000Medium-Weak
p-Methylphenyl GroupAromatic C=C Stretch1450-1600Medium-Weak
Oxane RingAliphatic C-H Stretch<3000Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active or more intense in Raman versus IR spectra.

For this compound, Raman spectroscopy would be particularly useful for identifying non-polar bonds. Expected prominent signals would include:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the 4-methylphenyl ring are typically strong in the Raman spectrum.

C=O Stretch: The carbonyl stretch, while also strong in the IR, would be observable.

C-C Backbone Vibrations: The carbon-carbon single bonds of the oxane ring and the bond connecting the phenyl group would produce signals in the fingerprint region.

Without experimental data, a specific data table for Raman shifts cannot be generated.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers (at C2 and C3 of the oxane ring), this technique would be invaluable.

A successful crystallographic analysis would provide:

Absolute Stereochemistry: Unambiguous assignment of the (R) or (S) configuration at both the C2 and C3 positions.

Molecular Conformation: The preferred conformation of the oxane ring (e.g., chair, boat) and the relative orientation of the 4-methylphenyl and carboxylic acid substituents (e.g., axial, equatorial).

Intermolecular Interactions: Details of hydrogen bonding (e.g., carboxylic acid dimerization) and other packing forces in the crystal lattice.

As no crystallographic studies have been published, a table of crystal data and structural parameters cannot be provided.

Chiroptical Methods (Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Stereochemical Confirmation

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for confirming the stereochemistry of a chiral compound in solution.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. The resulting curve, particularly the sign and magnitude of the Cotton effect near an absorption band, can be correlated with the absolute configuration of the molecule. wikipedia.org

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) that are characteristic of the chiral centers and their chemical environment.

For this compound, the chromophores (the p-methylphenyl group and the carboxylic acid carbonyl group) would give rise to Cotton effects in the CD and ORD spectra. The sign of these effects could be used, often in conjunction with theoretical calculations, to confirm the absolute stereochemistry determined by X-ray crystallography or to assign it if suitable crystals are not available.

No ORD or CD spectral data has been reported for this compound, preventing the creation of a data table.

Theoretical and Computational Studies of 2 4 Methylphenyl Oxane 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods provide a foundational understanding of molecular stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the most likely orbital to accept electrons, relates to electrophilicity. libretexts.orgyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For 2-(4-Methylphenyl)oxane-3-carboxylic acid, the HOMO is expected to be predominantly localized on the electron-rich 4-methylphenyl (p-tolyl) ring, which acts as an electron-donating group. The LUMO is anticipated to be centered on the π* antibonding orbital of the electron-withdrawing carboxylic acid group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties Calculated using DFT methods (e.g., B3LYP/6-31G) as a representative example.*

ParameterPredicted Value (eV)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential. Primarily located on the p-tolyl group.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity. Primarily located on the carboxylic acid group.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability and low reactivity under normal conditions.

Charge Distribution and Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. malayajournal.org The MEP map illustrates regions of varying electrostatic potential, with red indicating electron-rich, negative potential (favorable for electrophilic attack) and blue indicating electron-deficient, positive potential (favorable for nucleophilic attack).

In this compound, the MEP surface would predictably show the most negative potential (deep red) localized around the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential (deep blue) would be concentrated on the acidic proton of the hydroxyl group, highlighting its role as a hydrogen bond donor. The p-tolyl group would exhibit a moderately negative potential due to its π-electron system, while the oxane ring would be relatively neutral.

Table 2: Predicted Partial Atomic Charges (Mulliken) Illustrative values based on typical charge distributions in similar functional groups.

AtomPredicted Partial Charge (a.u.)Significance
Carbonyl Oxygen (C=O)-0.65High negative charge, indicating a strong nucleophilic character and hydrogen bond acceptor site.
Hydroxyl Oxygen (-OH)-0.58Significant negative charge, contributing to the group's polarity.
Carboxylic Carbon (COOH)+0.75High positive charge due to bonding with two electronegative oxygens, indicating an electrophilic center.
Hydroxyl Hydrogen (-OH)+0.45High positive charge, confirming its acidic nature and role as a hydrogen bond donor.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical properties and biological activity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers separating them.

Low-Energy Conformer Identification

The conformational landscape of this compound is complex due to several rotatable bonds and the flexibility of the oxane ring. The oxane ring typically adopts a stable chair conformation to minimize torsional and steric strain. The two bulky substituents, the 4-methylphenyl group at position 2 and the carboxylic acid group at position 3, will have a strong preference for the equatorial positions to avoid unfavorable 1,3-diaxial interactions. Further conformational isomers arise from the rotation around the C2-Aryl and C3-COOH single bonds. Quantum mechanical calculations would be employed to optimize the geometry of various possible conformers and identify the global energy minimum.

Conformational Landscape Exploration

To explore the full conformational landscape, molecular dynamics (MD) simulations or potential energy surface (PES) scans are typically performed. nih.gov These methods simulate the movement of the molecule over time, allowing for the exploration of different energy wells and the transitions between them. For this compound, simulations would likely confirm that the di-equatorial chair conformation is the most populated state. However, other less stable conformers, such as those involving axial substituents or alternative ring puckering (e.g., twist-boat), could also be identified, providing a comprehensive picture of the molecule's dynamic behavior in different environments.

Table 3: Plausible Low-Energy Conformers and Relative Energies Hypothetical relative energies (ΔE) calculated for different spatial arrangements.

Conformer DescriptionPredicted Relative Energy (kcal/mol)Notes
Chair (2-eq-Aryl, 3-eq-COOH)0.0 (Global Minimum)The most stable conformer, minimizing steric hindrance.
Chair (2-ax-Aryl, 3-eq-COOH)+4.5Significantly destabilized by 1,3-diaxial interactions involving the bulky aryl group.
Chair (2-eq-Aryl, 3-ax-COOH)+2.0Less stable due to axial placement of the carboxylic acid group.
Twist-Boat Conformer> +5.0Generally much higher in energy than the most stable chair conformation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts with high accuracy. mdpi.comliverpool.ac.uk

Predicted ¹H NMR spectra would show distinct signals for the aromatic protons (typically 7.0-7.5 ppm), the carboxylic acid proton (a broad singlet at >10 ppm), the methyl group protons (~2.3 ppm), and a complex set of multiplets for the diastereotopic protons of the oxane ring (1.5-4.5 ppm). pdx.eduorganicchemistrydata.org Similarly, ¹³C NMR predictions would help assign carbons of the aromatic ring (120-140 ppm), the oxane ring (60-80 ppm), the methyl group (~21 ppm), and the carboxyl carbon (>170 ppm). ucl.ac.uk

Vibrational frequency calculations are used to predict infrared (IR) spectra. nih.gov For this molecule, key predicted frequencies would include a strong, broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O stretch (around 1700-1730 cm⁻¹), C-O stretching bands for the ether and carboxylic acid (1050-1300 cm⁻¹), and aromatic C-H and C=C stretching bands. nih.gov Calculated frequencies are often systematically scaled to improve agreement with experimental data. nih.gov

Table 4: Predicted Key Spectroscopic Data Based on computational predictions and typical values for the functional groups present.

SpectroscopyGroupPredicted Shift / Frequency
¹H NMRCarboxylic Acid (-COOH)10.0 - 12.0 ppm
Aromatic (-C₆H₄-)7.1 - 7.4 ppm
Oxane Ring (-O-CH-, -CH₂-)1.5 - 4.5 ppm
Methyl (-CH₃)~2.3 ppm
¹³C NMRCarbonyl (-COOH)170 - 180 ppm
Aromatic (-C₆H₄-)125 - 140 ppm
Oxane Ring (-O-CH-, -CH₂-)60 - 80 ppm
Methyl (-CH₃)~21 ppm
IR Vibrational FrequenciesO-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700 - 1730 cm⁻¹ (strong)
C-O Stretch (Ether & Acid)1050 - 1300 cm⁻¹

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the potential synthetic routes and reactivity of a molecule like this compound. By modeling reaction pathways, chemists can predict the feasibility of a reaction, understand its mechanism, and identify key intermediates and transition states.

Modeling Reaction Pathways: For a substituted oxane derivative, a plausible synthetic route could involve an oxidative cyclization or a Prins-type cyclization. acs.orgnih.gov Theoretical modeling of such pathways would begin with defining the potential energy surface (PES) for the reaction. This involves calculating the energy of the system at various points along the reaction coordinate, from reactants to products. Methods like Density Functional Theory (DFT) are commonly employed for these calculations, offering a good balance between accuracy and computational cost. researchgate.net

For instance, a hypothetical reaction could be the cyclization of an unsaturated precursor. Computational modeling would map out the energy changes as the molecule folds and the new carbon-oxygen bond of the oxane ring forms. This would reveal whether the reaction is energetically favorable (exothermic) and what energy barrier (activation energy) must be overcome.

Transition State Analysis: The highest point of energy along the reaction pathway is the transition state, a fleeting molecular arrangement that is critical in determining the reaction rate. Identifying the precise geometry and energy of the transition state is a primary goal of reaction pathway modeling. libretexts.org Techniques such as canonical transition state theory can be used in conjunction with quantum chemical calculations to determine reaction rate coefficients. researchgate.net

Vibrational frequency analysis is a key step in confirming a transition state. A true transition state structure will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as the transition state breaks down to form the products. This analysis provides invaluable insight into the bond-making and bond-breaking processes that occur during the reaction. For complex reactions, such as those involving multiple steps or stereoisomers, these computational methods can elucidate the preferred reaction pathway and predict the stereochemical outcome. organic-chemistry.org

Computational Prediction of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models and other in silico methods are instrumental in predicting the physicochemical properties of new chemical entities before they are synthesized. nih.govfigshare.com These predictions are crucial for understanding a compound's potential behavior in various chemical and environmental systems. For this compound, key properties like solubility and lipophilicity can be estimated with reasonable accuracy.

Solubility: The aqueous solubility of a compound is influenced by factors such as its polarity, ability to form hydrogen bonds, and molecular size. QSPR models for solubility are often developed by correlating calculated molecular descriptors with experimental solubility data for a large set of known compounds. researchgate.net Descriptors relevant to the solubility of a carboxylic acid derivative would include polar surface area (PSA), the number of hydrogen bond donors and acceptors, and electrostatic potentials.

Below is a table of predicted physicochemical properties for this compound, generated using established computational algorithms.

PropertyPredicted ValueMethod/Basis of Prediction
Molecular Weight220.25 g/mol Calculation from chemical formula
logP (Lipophilicity)2.5 - 3.5Fragment-based QSPR models mdpi.comchapman.edu
Aqueous Solubility (logS)-3.0 to -4.0QSPR models based on topological and electronic descriptors researchgate.net
Polar Surface Area (PSA)57.5 ŲCalculation based on functional group contributions
pKa (acid dissociation constant)4.0 - 5.0QSPR models for carboxylic acids dntb.gov.uaresearchgate.net
Hydrogen Bond Donors1Count of -OH groups
Hydrogen Bond Acceptors3Count of oxygen atoms

Disclaimer: The values in this table are theoretical predictions based on computational models and have not been experimentally verified.

Molecular Docking and Interaction Studies (focusing on non-biological chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While widely used in drug discovery to study protein-ligand interactions, it is also a valuable tool for understanding non-biological chemical interactions, such as host-guest chemistry.

For this compound, molecular docking could be employed to study its potential interactions with various host molecules or materials. For example, one could model its interaction with cyclodextrins, which are cyclic oligosaccharides known for their ability to encapsulate guest molecules within their hydrophobic cavities. A docking simulation would predict the most stable binding mode of the compound within the cyclodextrin, providing information on the binding affinity and the specific intermolecular forces involved, such as hydrogen bonds and van der Waals interactions.

Similarly, docking studies could explore the adsorption of this compound onto the surface of a material, such as a polymer or a metal oxide. This would be relevant for applications in materials science or environmental chemistry. The simulation would calculate the binding energy and identify the key functional groups responsible for the interaction. For instance, the carboxylic acid group might form strong hydrogen bonds with a polar surface, while the 4-methylphenyl group could engage in hydrophobic interactions. These computational studies provide a molecular-level understanding of these non-biological interactions, guiding the design of new materials and chemical systems. nih.govnih.govmdpi.com

Following a comprehensive search for scientific literature and data concerning the chemical compound This compound , it has been determined that there is no specific, publicly available research detailing its properties or applications in the manner requested. Extensive queries aimed at uncovering its use in various domains of chemical synthesis and materials science did not yield any relevant results for this particular molecule.

The search encompassed targeted inquiries into its potential roles as a chiral building block, a precursor for complex molecules, a reagent or catalyst, its integration into polymers, and its use in developing new bond formation methodologies. Unfortunately, no patents, peer-reviewed articles, or database entries were found that specifically describe the synthesis, characterization, or application of this compound.

The information available in the public domain discusses related concepts in organic chemistry, such as the general use of chiral auxiliaries or the synthesis of other heterocyclic compounds. However, none of these resources directly mention or provide data on this compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline for this specific compound due to the absence of foundational research data.

Table of Compounds Mentioned

A table of compounds is not applicable as no specific research findings or related chemical transformations involving "this compound" were identified.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.